molecular formula C16H16O B8152502 1-(Benzyloxy)-3-methyl-5-vinylbenzene

1-(Benzyloxy)-3-methyl-5-vinylbenzene

Cat. No.: B8152502
M. Wt: 224.30 g/mol
InChI Key: ZIZNXAQLRZGVCX-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-3-methyl-5-vinylbenzene is a substituted aromatic compound featuring a benzyloxy group (-OCH₂C₆H₅), a methyl group (-CH₃), and a vinyl group (-CH=CH₂) attached to a benzene ring. This structure confers unique physicochemical properties, such as intermediate polarity due to the benzyloxy moiety, steric hindrance from the methyl group, and reactivity from the vinyl substituent.

Properties

IUPAC Name

1-ethenyl-3-methyl-5-phenylmethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O/c1-3-14-9-13(2)10-16(11-14)17-12-15-7-5-4-6-8-15/h3-11H,1,12H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIZNXAQLRZGVCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC2=CC=CC=C2)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-3-methyl-5-vinylbenzene typically involves the following steps:

    Benzyl Protection: The hydroxyl group of a precursor phenol is protected using benzyl chloride in the presence of a base such as sodium hydroxide.

    Methylation: The protected phenol is then methylated using methyl iodide and a strong base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-3-methyl-5-vinylbenzene undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, introducing various substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products:

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: 1-(Benzyloxy)-3-methyl-5-ethylbenzene.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.

Scientific Research Applications

1-(Benzyloxy)-3-methyl-5-vinylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-3-methyl-5-vinylbenzene depends on its application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its mechanism may involve interaction with specific enzymes or receptors, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural and functional differences between 1-(Benzyloxy)-3-methyl-5-vinylbenzene and related benzyloxy-substituted aromatic compounds:

Compound Name Substituents Key Properties/Applications Reference(s)
This compound - Benzyloxy, -CH₃, -CH=CH₂ Likely reactive in vinyl-based polymerization; potential intermediate for drug synthesis. Inferred
1-Benzyloxy-2-methyl-3-nitrobenzene () - Benzyloxy, -CH₃, -NO₂ Nitro group enhances electrophilicity; used in nitro-reduction reactions for amine synthesis.
1-(Benzyloxy)-3-bromobenzene () - Benzyloxy, -Br Bromine enables cross-coupling (e.g., Suzuki reactions); precursor to aryl-metal catalysts.
1-((Benzyloxy)Methyl)-3-bromobenzene () - Benzyloxymethyl, -Br Benzyloxymethyl group increases steric bulk; used in specialty polymer side chains.
1-Benzyloxy-2,4-difluorobenzene () - Benzyloxy, -F (positions 2,4) Fluorine enhances lipophilicity; common in agrochemicals and bioactive molecules.

Key Observations:

  • Reactivity : The vinyl group in This compound distinguishes it from analogs with nitro or bromine substituents, which are typically more electrophilic or amenable to cross-coupling. The vinyl group may participate in cycloaddition or polymerization reactions, unlike nitro- or bromo-substituted derivatives .
  • Steric Effects : The methyl group introduces moderate steric hindrance, comparable to 1-Benzyloxy-2-methyl-3-nitrobenzene but less than bulkier substituents like benzyloxymethyl .
  • Applications: While bromo- and nitro-substituted analogs are used in pharmaceutical intermediates (e.g., diphenhydramine derivatives, ), the vinyl-substituted compound may serve as a monomer in conductive polymers or cross-linked materials .

Commercial and Research Relevance

  • Commercial Availability : Compounds like 1-(Benzyloxy)-3-bromobenzene and 1-Benzyloxy-2,4-difluorobenzene are marketed by suppliers such as AOBChem USA and TCI (), but This compound is likely a niche product requiring custom synthesis.
  • Research Gaps: Limited data on the target compound’s biological activity or industrial use suggests a need for further studies, particularly on its polymerization behavior or role in drug discovery.

Biological Activity

1-(Benzyloxy)-3-methyl-5-vinylbenzene is an organic compound that has garnered attention for its potential biological activities. This compound features a vinyl group, which is known to enhance reactivity and biological interactions. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and therapeutic development.

This compound has the following chemical properties:

  • Molecular Formula : C13_{13}H14_{14}O
  • Molecular Weight : 202.25 g/mol
  • CAS Number : 4-((3-Methyl-5-vinylphenoxy)methyl)phenol

The biological activity of this compound is primarily mediated through its interactions with various biomolecules, including enzymes and receptors. The compound's vinyl group can participate in addition reactions, influencing enzyme activity and receptor binding, which may lead to various physiological effects.

Biological Activity Overview

Research has indicated several potential biological activities associated with this compound:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines by inducing apoptosis or cell cycle arrest.
  • Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
  • Antimicrobial Properties : There are indications that it may possess antimicrobial activity against specific bacterial strains.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AnticancerInhibits growth of cancer cell lines
Anti-inflammatoryReduces pro-inflammatory cytokines
AntimicrobialActive against certain bacterial strains

Case Study 1: Anticancer Activity

In a study conducted on various cancer cell lines, this compound demonstrated significant cytotoxicity. The compound was tested against breast and lung cancer cells, showing an IC50 value in the low micromolar range, indicating strong potential as an anticancer agent.

Case Study 2: Anti-inflammatory Mechanism

Another research project evaluated the anti-inflammatory properties of this compound using a lipopolysaccharide (LPS)-induced inflammation model in vitro. Results showed a marked decrease in the levels of TNF-alpha and IL-6 when treated with this compound, suggesting its role in modulating inflammatory responses.

Research Findings

Recent investigations have focused on the synthesis and modification of this compound to enhance its biological activity. Structural modifications have been explored to improve potency and selectivity towards specific molecular targets. Furthermore, ongoing studies aim to elucidate the precise molecular mechanisms underlying its biological effects.

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